molecular formula C17H14N4O2S B12045788 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12045788
M. Wt: 338.4 g/mol
InChI Key: FWDAOCFNSWXNNV-GIJQJNRQSA-N
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Description

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-benzyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Triazole derivatives: Compounds containing the 1,2,4-triazole ring.

    Thiol-containing compounds: Molecules with thiol groups.

Uniqueness

5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications .

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-benzyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14N4O2S/c24-17-20-19-16(21(17)10-12-4-2-1-3-5-12)18-9-13-6-7-14-15(8-13)23-11-22-14/h1-9H,10-11H2,(H,20,24)/b18-9+

InChI Key

FWDAOCFNSWXNNV-GIJQJNRQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/C3=NNC(=S)N3CC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=NNC(=S)N3CC4=CC=CC=C4

Origin of Product

United States

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